3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
Description
3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a bicyclic benzoxazole core fused with a ketone group at position 2. The compound features a 4-methoxybenzyl substituent at the N3 position and a methyl group at position 5 of the benzoxazole ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-8-15-14(9-11)17(16(18)20-15)10-12-4-6-13(19-2)7-5-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAKVRRKPAAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325699 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
638142-32-2 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This benzoxazole derivative has garnered attention for its applications in cancer treatment, antimicrobial activity, and as a quorum sensing inhibitor. Understanding its biological activity is essential for evaluating its therapeutic potential.
- Molecular Formula : C16H15NO3
- Molecular Weight : 269.29 g/mol
- CAS Number : 638142-32-2
1. Anticancer Activity
Benzoxazole derivatives, including this compound, have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds within this class exhibit significant activity against:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT-116
- Prostate Cancer : PC3
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that certain benzoxazole derivatives can induce cell cycle arrest and promote apoptotic pathways in cancer cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, the compound has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria are crucial for determining the efficacy of the compound in clinical settings .
3. Quorum Sensing Inhibition
Recent studies highlight the potential of this compound as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior in response to population density. The compound has been shown to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa, suggesting its utility in combating antibiotic resistance .
Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| MDA-MB-231 | 10.0 | |
| A549 | 15.0 | |
| HCT-116 | 8.0 |
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
In a study published by Bernard et al., various benzoxazole derivatives were tested for their anticancer properties, revealing that modifications to the benzoxazole core significantly influenced their cytotoxicity profiles . Another study demonstrated that the incorporation of methoxy groups enhanced the antimicrobial activity of benzoxazole derivatives, making them promising candidates for further development .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzoxazole core exhibit promising anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that modifications in the benzoxazole structure can enhance cytotoxicity against specific cancer types, such as leukemia and colon cancer .
Case Study:
In a study evaluating the efficacy of benzoxazole derivatives, 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one demonstrated notable cytotoxic effects against HCT-116 colon adenocarcinoma cells, with an IC50 value comparable to established chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Benzoxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The quantitative assessment revealed that certain derivatives exhibit minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | |
| Enterococcus faecium | 100 |
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthesis of Novel Compounds
The benzoxazole framework allows for the incorporation of different functional groups, facilitating the development of new pharmaceuticals. For example, researchers have synthesized derivatives that enhance bioactivity through structural modifications .
Case Study:
In a recent synthesis project, researchers utilized this compound as a precursor for developing a series of N-acyl derivatives that exhibited improved antimicrobial properties compared to their parent compounds .
Material Science Applications
Beyond pharmacology, this compound has potential applications in material sciences due to its photophysical properties. Compounds containing benzoxazole rings are often explored for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Fluorescent Probes
The unique electronic properties of benzoxazoles allow them to be used as fluorescent markers in biological imaging. This application is particularly useful in tracking cellular processes and understanding disease mechanisms at a molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoxazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Notes:
- Methoxy vs. Benzyl Groups : The 4-methoxybenzyl group in the target compound may enhance solubility compared to the lipophilic benzyl group in 3-benzyl-5-methyl derivatives . However, reduced lipophilicity could limit membrane permeability.
- Bromine in 3-[2-(4-bromophenoxy)ethyl] derivatives may improve binding via halogen bonding .
- Heterocyclic Modifications : Thiazole incorporation at C6 (e.g., 6-(1,3-thiazol-4-yl) derivatives) significantly boosts activity against Micrococcus luteus (MIC: 31.25 μg/mL) .
Theoretical and Spectroscopic Studies
- DFT Calculations : Vibrational spectra and conformational analyses of 3-(piperidinylmethyl) derivatives reveal intramolecular hydrogen bonding and planar benzoxazolone cores, stabilizing the molecule .
- Crystallography : Piperazine-substituted derivatives (e.g., 3-[4-(fluorophenyl)piperazinylmethyl]-5-methyl analogues) exhibit distinct crystal packing influenced by fluorine interactions .
Q & A
Q. What are the optimized synthetic routes for 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves alkylation of 5-methyl-1,3-benzoxazol-2(3H)-one with 4-methoxybenzyl chloride in acetonitrile under reflux (~60°C), followed by recrystallization in ethanol (yield ~73% based on analogous procedures) . Key variables include solvent polarity, temperature, and stoichiometry of the benzylating agent. TLC (hexane:ethyl acetate, 3:2) monitors reaction progress, while purity is confirmed via melting point, UV/IR spectroscopy, and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- TLC for real-time monitoring .
- Melting point analysis to compare with literature values .
- Spectroscopy : UV (λmax ~280 nm for benzoxazolone core), IR (C=O stretch ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, benzyl CH₂ at δ ~5.1 ppm) .
- Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial activity data for benzoxazolone derivatives?
Methodological Answer: Discrepancies may arise from structural modifications (e.g., substituent position) or assay conditions. For example, 6-(thiazol-4-yl) derivatives show Gram-positive activity (MIC = 31.25 μg/mL against Micrococcus luteus), but variations in the methoxybenzyl group could alter lipophilicity and membrane penetration . Validate using standardized protocols (CLSI guidelines) and compare logP values via HPLC to correlate hydrophobicity with activity .
Q. How can computational tools predict the binding mechanisms of this compound to biological targets?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Janus kinases or α-glucosidase). Prioritize hydrogen bonding with catalytic residues (e.g., methoxybenzyl interactions with hydrophobic pockets) and validate via MD simulations (GROMACS) . ORTEP-III or WinGX can model crystallographic data to refine ligand conformations .
Q. What crystallographic techniques elucidate the solid-state structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with WinGX or ORTEP-3 software provides bond lengths/angles and packing interactions. For example, related 5-methyl-benzoxazolone derivatives show planar benzoxazolone rings and dihedral angles <10° between aryl groups, critical for stacking interactions in enzyme binding . Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX for structure refinement .
Q. How do structural modifications (e.g., halogenation) impact the compound’s enzyme inhibition profile?
Methodological Answer: Introduce halogens (Cl/F) at the 5-position via electrophilic substitution. Compare IC₅₀ values against targets like α-glucosidase or lipase. For instance, 5-chloro analogs exhibit enhanced inhibition due to increased electronegativity and steric effects . Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
Methodological Answer: Variability often stems from:
- Microbial strain differences : M. luteus vs. S. aureus may have varying efflux pump efficiency .
- Substituent positioning : Methoxy groups at para positions enhance bioavailability vs. meta .
- Assay conditions : Broth microdilution (CLSI) vs. disk diffusion may yield conflicting MICs. Normalize results using internal controls (e.g., ciprofloxacin) and replicate in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
